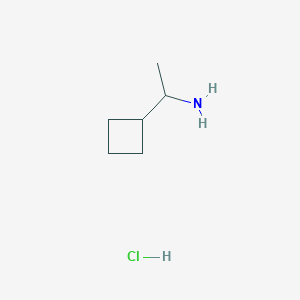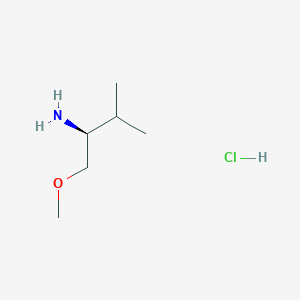
1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine
Descripción general
Descripción
1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine, also known as DCBP, is a synthetic compound of the pyrrolidine family. It is an organic compound that is used for scientific research and lab experiments. DCBP has been studied for its biochemical and physiological effects, as well as its potential applications in medical research.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antiviral and Anticancer Agents
This compound has potential applications in medicinal chemistry, particularly in the synthesis of antiviral and anticancer agents. Its structure could be utilized to develop new molecules that target specific receptors or enzymes associated with viral replication or cancer cell proliferation .
Agriculture: Plant Growth Regulation
In agriculture, derivatives of this compound could be explored for their role in plant growth and development. Research could focus on its use as a synthetic analog of plant hormones, influencing processes like seed germination, flowering, and fruiting .
Material Science: Polymer Synthesis
The chemical structure of 1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine might be valuable in material science for the synthesis of novel polymers with specific properties, such as increased durability or enhanced thermal stability .
Environmental Science: Pollutant Degradation
Environmental science could benefit from this compound in the study of pollutant degradation. It could serve as a catalyst or a structural model for designing enzymes that break down harmful environmental pollutants .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound could be used to study enzyme inhibition. It may mimic the structure of substrates or intermediate states in enzymatic reactions, providing insights into enzyme function and aiding in the design of inhibitors .
Pharmacology: Drug Development
Pharmacologically, 1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine could be a precursor in the development of new drugs. Its structure could be modified to enhance drug delivery, reduce toxicity, or improve efficacy against various diseases .
Propiedades
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-9-3-8(4-10(13)5-9)6-15-2-1-11(14)7-15/h3-5,11H,1-2,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKGAOHASHGFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1468323.png)

![Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468325.png)




![3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1468335.png)

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B1468339.png)